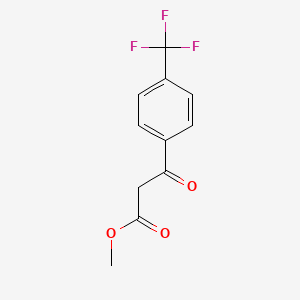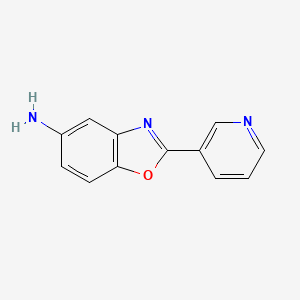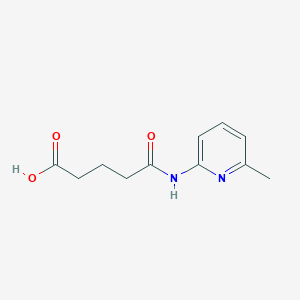
N-(6-Methyl-2-pyridyl)glutaramic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Methyl-2-pyridyl)glutaramic acid is a chemical compound with the molecular formula C11H14N2O3 . It has a molecular weight of 222.24 g/mol . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
N-(6-Methyl-2-pyridyl)glutaramic acid has a molecular weight of 222.24 g/mol . More detailed physical and chemical properties are not available in the retrieved data.Aplicaciones Científicas De Investigación
Pharmacology and Neuroscience :
- Compound 9, a derivative of 2-Methyl-6-(phenylethynyl)pyridine (MPEP), is a highly selective mGlu5 receptor antagonist with anxiolytic activity. It shows improved properties over its parent compound, particularly in the rat fear-potentiated startle model of anxiety (Cosford et al., 2003).
Biochemistry and Enzymology :
- Glutaraldehyde, a derivative of glutaric acid, is widely used as a coupling agent for proteins and peptides. Its applications include linking proteins to particles, polymerizing proteins, and forming covalent conjugates of proteins and smaller peptides while largely preserving their native antigenicity (Reichlin, 1980).
- Glutarate and its derivatives act as competitive inhibitors of brain glutamate decarboxylase, which could explain neurological symptoms in glutaric aciduria (Stokke et al., 1976).
Biotechnology and Industrial Applications :
- The synthesis of glutarate, a derivative of glutamic acid, through bio-based methods using Escherichia coli demonstrates its potential for industrial production. This approach offers an environmentally friendly alternative to chemical synthesis (Zhao et al., 2018).
- Glutaraldehyde is also extensively used in biocatalyst design due to its effectiveness as a crosslinker. This versatility makes it a valuable tool in enzyme immobilization, enhancing enzyme rigidity and preventing subunit dissociation in multimeric enzymes (Barbosa et al., 2014).
Molecular Biology and Genetics :
- Research on glutarate interaction with DNA reveals insights into the chemical modifications and mutagenic potential of certain pyrolysis products derived from glutamic acid (Hashimoto & Shudo, 1985).
Material Science and Bioprosthetics :
- Glutaraldehyde-induced cross-links in bioprosthetic valves involve complex reactions forming structures like anabilysine, which contribute to the durability and functionality of these medical devices (Southern et al., 2000).
Safety And Hazards
While specific safety and hazard information for N-(6-Methyl-2-pyridyl)glutaramic acid is not available, it’s generally recommended to handle all chemical compounds with appropriate safety measures. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .
Propiedades
IUPAC Name |
5-[(6-methylpyridin-2-yl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8-4-2-5-9(12-8)13-10(14)6-3-7-11(15)16/h2,4-5H,3,6-7H2,1H3,(H,15,16)(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUHCOTZICXWOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Methyl-2-pyridyl)glutaramic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

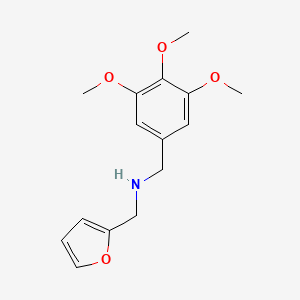
![2-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300791.png)
![4-Imidazo[2,1-b]thiazol-6-yl-phenylamine](/img/structure/B1300793.png)

![3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B1300797.png)
![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1300800.png)
![3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300802.png)
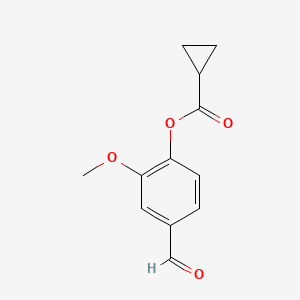
![1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine](/img/structure/B1300806.png)


![4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300814.png)
